D-脱氢抗坏血酸

描述

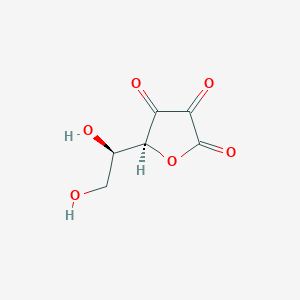

D-Dehydroascorbic acid (DHAA) is an oxidized form of ascorbic acid (Vitamin C). It is made from the oxidation of ascorbic acid. This reaction is reversible, but DHAA can instead undergo irreversible hydrolysis to 2,3-diketogulonic acid . Both DHAA and ascorbic acid are termed Vitamin C, but the latter is the main form found in humans . DHAA also has neuroprotective effects .

Molecular Structure Analysis

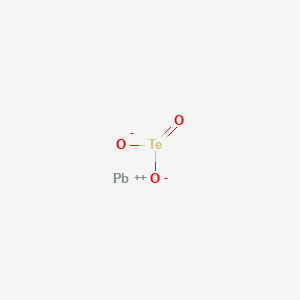

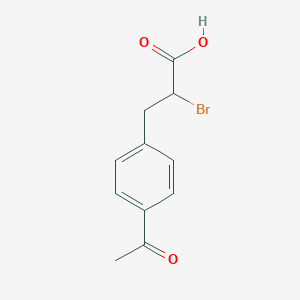

DHAA has a molecular formula of C6H6O6. Its average mass is 174.108 Da and its monoisotopic mass is 174.016434 Da .Chemical Reactions Analysis

DHAA is made from the oxidation of ascorbic acid. This reaction is reversible, but DHAA can instead undergo irreversible hydrolysis to 2,3-diketogulonic acid . The exact mechanism of action is still being investigated .Physical And Chemical Properties Analysis

DHAA is a solid, white substance with a characteristic odor . It has a melting point range of 225–230 °C .科学研究应用

1. 化学稳定性和转化

脱氢抗坏血酸 (DHA) 是一种氧化型维生素 C,以脱氢抗坏血酸二聚体 (DDHA) 的形式在市面上出售。Wechtersbach 等人(2011 年)的研究调查了 DDHA 在水性环境中的稳定性和转化。他们发现,在 pH 值高于 5 时,仅观察到水合 DHA 及其降解产物 2,3-二酮戊糖酸 (DKG)。这些发现对于了解 DHA 在不同 pH 环境中的化学行为至关重要,这与食品化学和药物应用相关(Wechtersbach 等人,2011)。

2. 生理作用

Wilson(2002 年)探讨了 DHA 在人体生理学中的重要作用。它在人类饮食中很丰富,也可以在胃肠道中从维生素 C 产生。DHA 在许多细胞类型中很重要,因为它可以用来再生抗坏血酸 (AA),有助于人体的抗氧化防御和酶辅因子系统(Wilson,2002)。

3. 生物系统和稳态

Deutsch(2000 年)强调了 DHA 的独特特性,使其区别于 AA。DHA 在生物系统中的功能超出了 AA:DHA 循环,在正常的细胞稳态中发挥着作用。这一见解对于理解 DHA 在生物研究和医学中的更广泛意义至关重要(Deutsch,2000)。

4. 食品加工中蛋白质的交联

Gerrard 等人(2005 年)的研究表明,DHA 可以参与氧化还原反应,例如通过二硫键氧化交联蛋白质。这一发现与食品工业尤其相关,特别是在了解抗坏血酸和 DHA 在面粉制品加工中的作用方面(Gerrard 等人,2005)。

5. 生物样品中的分析方法

生物样品中 DHA 的测定是研究的关键领域。Lykkesfeldt(2000 年)开发了一种测定 DHA 的方法,包括化合物的还原和准确的定量。该方法对于涉及各种实验模型中的氧化应激生物标志物研究至关重要(Lykkesfeldt,2000)。

6. 水分散纳米粒子的合成

Gupta 等人(2014 年)合成了水分散的、DHA 包覆的 Fe3O4 超顺磁性纳米粒子。这些纳米粒子由于其生物相容性和磁性,在医学成像中具有潜在应用,例如增强型磁共振成像 (MRI)(Gupta 等人,2014)。

7. 抗病毒特性

Uozaki 等人(2010 年)研究了 DHA 对多种病毒的抗病毒作用,包括单纯疱疹病毒和流感病毒。他们发现 DHA 可以抑制病毒复制,表明其作为抗病毒剂的潜力(Uozaki 等人,2010)。

作用机制

In the body, both DHAA and ascorbic acid have similar biological activity as antivirals but DHAA also has neuroprotective effects . The exact mechanism of action is still being investigated, but some have been elucidated. Concerning DHAA’s antiviral effect against herpes simplex virus type 1, it is suggested that DHAA acts after replication of viral DNA and prevents the assembly of progeny virus particles .

安全和危害

DHAA is harmful if swallowed . It is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

未来方向

There is no approved indication for DHAA, but it has potential therapeutic use in patients with certain viruses and ischemic stroke . Research is ongoing to find new reducing agents that will display high reactivity and stability in acidic solutions . The presence of thiocyanate ions (SCN−) in the DHAA solution is proposed as an alternative way for some organic solvents earlier used .

属性

IUPAC Name |

(5S)-5-[(1R)-1,2-dihydroxyethyl]oxolane-2,3,4-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2,5,7-8H,1H2/t2-,5+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBJKKFFYIZUCET-MVHIGOERSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C1C(=O)C(=O)C(=O)O1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]1C(=O)C(=O)C(=O)O1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801018175 | |

| Record name | threo-2,3-Hexodiulosonic acid, γ-lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801018175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

33124-69-5 | |

| Record name | Dehydroascorbic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33124-69-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | threo-2,3-Hexodiulosonic acid, γ-lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801018175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-[(1R,9R,12R,19R)-8-acetyl-6-methoxy-17-oxo-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5-trien-12-yl]acetate](/img/structure/B98460.png)